molecular formula C21H22N4O5 B5241689 1-(2-Methoxyphenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione

1-(2-Methoxyphenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione

Cat. No.: B5241689
M. Wt: 410.4 g/mol
InChI Key: SGJXIYTUANEXGE-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative characterized by two key substituents:

  • Position 1: A 2-methoxyphenyl group, contributing steric bulk and moderate lipophilicity.

This compound’s structural framework is associated with anticonvulsant and neuropharmacological activities, as seen in analogs (e.g., pyrrolidine-2,5-diones targeting 5-HT1A receptors and serotonin transporters) .

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5/c1-30-19-5-3-2-4-17(19)24-20(26)14-18(21(24)27)23-12-10-22(11-13-23)15-6-8-16(9-7-15)25(28)29/h2-9,18H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGJXIYTUANEXGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-methoxyphenyl isocyanate with a suitable amine to form a urea linkage . This intermediate is then subjected to further reactions, including nitration and cyclization, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of methoxybenzoic acid or methoxybenzaldehyde.

    Reduction: Formation of 4-aminophenyl derivatives.

    Substitution: Formation of various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

1-(2-Methoxyphenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Biological Activity

1-(2-Methoxyphenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione is a complex organic compound notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological effects based on diverse research findings.

Chemical Structure and Properties

The compound's structure features a pyrrolidine core linked to a methoxyphenyl and a nitrophenyl group through a piperazine moiety. The molecular formula is C21H22N4O5C_{21}H_{22}N_{4}O_{5} with a molecular weight of approximately 398.43 g/mol. Its significant functional groups include:

  • Pyrrolidine ring : Contributes to its cyclic structure and potential biological interactions.
  • Methoxy group : May influence solubility and reactivity.
  • Nitrophenyl group : Often associated with increased biological activity due to electron-withdrawing properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that piperazine derivatives can inhibit bacterial growth and possess antifungal activity. Specifically, the presence of the nitrophenyl group is often linked to enhanced antimicrobial efficacy against various pathogens, including Mycobacterium species and fungi .

Enzyme Inhibition

1-(2-Methoxyphenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione has been studied for its potential to inhibit key enzymes such as acetylcholinesterase (AChE). Enzyme inhibition is critical for developing treatments for neurodegenerative diseases like Alzheimer's, where AChE activity needs to be reduced .

Enzyme TargetInhibition TypeReference
AcetylcholinesteraseCompetitive inhibition
Carbonic anhydraseNon-competitive

Cytotoxic Effects

In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in human monocytic leukemia THP-1 cells suggests potential as an anticancer agent . The structure-activity relationship indicates that modifications in substituents can significantly alter potency.

The biological activity of this compound may involve multiple mechanisms:

  • Enzyme Interaction : Binding to active sites of enzymes like AChE alters their function.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways critical for cellular responses.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with nitro groups can generate ROS, leading to oxidative stress in target cells, which may contribute to their cytotoxic effects.

Case Studies

Several studies have focused on the biological activities of piperazine derivatives similar to 1-(2-Methoxyphenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione:

  • Antimycobacterial Activity : A study found that certain piperazine derivatives exhibited MIC values comparable to established antimycobacterial agents like isoniazid, indicating their potential in treating infections caused by Mycobacterium species .
  • Antifungal Properties : Compounds containing similar moieties have shown effectiveness against fungal strains, suggesting that structural modifications could enhance antifungal activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural Comparison of Key Analogs
Compound Piperazine Substituent Position 1 Substituent Synthesis Highlights Reference
Target Compound 4-Nitrophenyl 2-Methoxyphenyl Likely synthesized via nucleophilic substitution of piperazine on a pre-functionalized pyrrolidine-2,5-dione core. -
8c () 4-Fluorophenyl 4,7-Dimethoxybenzo[b]thiophen-2-yl Prepared via NaBH4 reduction of ketone intermediates. Yield: 79.7%.
1-(4-Ethoxyphenyl)-3-[4-(2-pyrimidinyl)piperazin-1-yl]pyrrolidine-2,5-dione () 2-Pyrimidinyl 4-Ethoxyphenyl Purified via column chromatography. Registered under CAS 299408-90-5.
N-[{4-(2-Methoxyphenyl)-piperazin-1-yl}-methyl]-3-(3-bromophenyl)-pyrrolidine-2,5-dione () 2-Methoxyphenyl 3-Bromophenyl Tested for anticonvulsant activity (ED50 = 33.64 mg/kg).
1-(4-Chlorobenzyl)-3-{4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione () 4-[2-(4-Methoxyphenyl)ethyl]piperidin-1-yl 4-Chlorobenzyl Characterized by NMR and mass spectrometry.

Key Observations :

  • Position 1 Substituents : The 2-methoxyphenyl group balances lipophilicity and steric effects, contrasting with bulkier substituents like benzo[b]thiophen-2-yl () or chlorobenzyl ().
Table 2: Activity Comparison of Pyrrolidine-2,5-dione Derivatives
Compound Biological Activity Potency (ED50/IC50) Reference
Target Compound Hypothesized anticonvulsant Not yet reported -
N-[{4-(3-Chlorophenyl)-piperazin-1-yl}-methyl]-3-(2-chlorophenyl)-pyrrolidine-2,5-dione () Anticonvulsant (MES test) ED50 = 14.18 mg/kg
1-(4-Acetylphenyl)-3-(4-bromophenyloxy)-pyrrolidine-2,5-dione () GABA-transaminase inhibition IC50 = 100.5 µM
1-(3-Chlorophenyl)-3-[4-(dimethylamino)anilino]pyrrolidine-2,5-dione () Undisclosed (structural analog) -

Key Findings :

  • The target compound’s 4-nitrophenyl-piperazine moiety may enhance anticonvulsant activity compared to analogs with less electron-withdrawing groups (e.g., methoxyphenyl in ).

Physicochemical and Pharmacokinetic Properties

  • Solubility : Polar nitro groups may reduce aqueous solubility relative to ethoxyphenyl () or pyrimidinyl () derivatives.
  • Metabolic Stability : The methoxy group at position 1 may slow oxidative metabolism compared to unsubstituted phenyl rings .

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